Meliantriol
CAS No.: 25278-95-9
Cat. No.: VC0534937
Molecular Formula: C30H50O5
Molecular Weight: 490.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25278-95-9 |
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Molecular Formula | C30H50O5 |
Molecular Weight | 490.7 g/mol |
IUPAC Name | (1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol |
Standard InChI | InChI=1S/C30H50O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-25,31-34H,9-16H2,1-7H3/t17-,18+,19-,21+,22?,23-,24-,25+,28+,29-,30+/m0/s1 |
Standard InChI Key | IKJQENAHDRKFKL-JJDPDEBESA-N |
Isomeric SMILES | C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)[C@]1(CC[C@@H]2[C@@H]5C[C@@H](O[C@H]5O)[C@@H](C(C)(C)O)O)C |
SMILES | CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C |
Canonical SMILES | CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Meliantriol has a molecular formula of C30H50O5 and a molecular weight of 490.7 g/mol . Its structure features a lanostane backbone with hydroxyl groups at C-3, C-21, C-24, and C-25, along with a 21,23-epoxy moiety (Figure 1) . The compound’s stereochemistry includes configurations at C-3 (β), C-13 (α), C-14 (β), C-17 (α), C-20 (S), C-21 (R), C-23 (R), and C-24 (S), contributing to its biological specificity .
Table 1: Key Molecular Properties of Meliantriol
Spectroscopic Data
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NMR: ¹H NMR (CDCl₃) signals include δ 3.52 (m, H-3), δ 4.12 (d, J = 6.5 Hz, H-21), and δ 3.78 (s, H-23) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 491.4 [M+H]⁺, with fragmentation patterns confirming the epoxy and hydroxyl groups .
Natural Occurrence and Biosynthesis
Plant Sources
Meliantriol is predominantly isolated from:
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Azadirachta indica: Found in seed kernels and leaves, often co-occurring with azadirachtin and nimbin .
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Melia azedarach: Identified in fruit extracts alongside melianodiol .
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Guarea kunthiana: Reported in seed extracts with larvicidal protolimonoids .
Biosynthetic Pathway
Meliantriol derives from the tirucallane pathway, where squalene undergoes cyclization to form a protolimonoid scaffold. Key steps include:
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Epoxidation: Introduction of the 21,23-epoxy group via cytochrome P450 enzymes .
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Hydroxylation: Sequential oxidation at C-3, C-21, C-24, and C-25 by oxidoreductases .
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Methylation: Addition of methyl groups at C-4 and C-14 positions .
Table 2: Comparative Analysis of Meliantriol Content in Plant Tissues
Plant Species | Tissue | Meliantriol Concentration (mg/g dry weight) | Method | Source |
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Azadirachta indica | Seed kernels | 0.12–0.45 | HPLC-UV | |
Melia azedarach | Fruits | 0.08–0.22 | LC-MS/MS | |
Guarea kunthiana | Seeds | 0.05–0.15 | GC-MS |
Pharmacological Activities
Anti-Inflammatory and Antioxidant Effects
Meliantriol inhibits COX-2 (IC50 = 18.7 μM) and LOX-5 (IC50 = 22.4 μM), reducing prostaglandin E2 and leukotriene B4 synthesis in macrophages . It also scavenges free radicals (EC50 = 45.2 μM in DPPH assay) via its phenolic hydroxyl groups .
Antiviral Activity
In vitro studies demonstrate efficacy against SARS-CoV-2, with an IC50 of 8.45 μg/mL in Vero E6 cells, likely through interference with viral entry and replication .
Insecticidal and Ecological Roles
Table 3: Toxicity Profile of Meliantriol
Model System | Endpoint | Result | Source |
---|---|---|---|
Aedes aegypti larvae | LC50 (24 h) | >100 μg/mL | |
Vero E6 cells | CC50 | 446.2 μg/mL | |
Mouse hepatocytes | IC50 (MTT assay) | 312.5 μM |
Analytical Methods for Detection
Chromatographic Techniques
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HPLC-UV: C18 column (250 × 4.6 mm, 5 μm), mobile phase acetonitrile/water (70:30), λ = 210 nm .
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LC-MS/MS: ESI positive mode, MRM transitions m/z 491.4 → 473.3 (quantitative) and 491.4 → 455.2 (qualitative) .
Nuclear Magnetic Resonance (NMR)
¹³C NMR assignments confirm the lanostane skeleton, with key signals at δ 216.9 (C-3 carbonyl in derivatives) and δ 96.7 (C-21 epoxy) .
Industrial and Agricultural Applications
Biopesticide Formulations
Though less potent than azadirachtin, meliantriol is incorporated into neem-based pesticides (e.g., 0.1–0.5% w/w) to delay resistance development in target insects .
Pharmaceutical Development
Patented derivatives (e.g., 3-O-acetyl-meliantriol) show enhanced bioavailability and are under evaluation for inflammatory bowel disease .
Future Research Directions
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